3,7-Dihydroxy-2-naphthoic acid
Overview
Description
3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID is an organic compound belonging to the class of naphthalenecarboxylic acids. These compounds contain a naphthalene moiety, which bears a carboxylic acid group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings
Mechanism of Action
Target of Action
The primary target of 3,7-Dihydroxy-2-naphthoic acid is the enzyme NcsB1 , an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin .
Mode of Action
This compound interacts with its target, NcsB1, by serving as a substrate for the enzyme. The compound undergoes O-methylation catalyzed by NcsB1 . This interaction results in changes to the compound, leading to the production of 2,7-dihydroxy-5-methyl-1-naphthoic acid .
Biochemical Pathways
The interaction of this compound with NcsB1 is part of the broader pathway for the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . The O-methylation of the compound contributes to the formation of this antibiotic, which has significant biological activity.
Result of Action
The molecular and cellular effects of this compound’s action primarily relate to its role in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin . By serving as a substrate for the enzyme NcsB1, the compound contributes to the formation of this antibiotic, which can have significant antitumor effects.
Biochemical Analysis
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Biochemical Properties
The exact biochemical properties of 3,7-Dihydroxy-2-naphthoic acid are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its role in biochemical reactions .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID typically involves the hydroxylation of naphthalene derivatives. One common method is the hydroxylation of 2-naphthoic acid using suitable oxidizing agents under controlled conditions. The reaction conditions often include the use of solvents like acetic acid and catalysts such as copper salts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of 3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts like aluminum chloride.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of halogenated or nitro-substituted naphthalene derivatives.
Scientific Research Applications
3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for certain biochemical reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, antioxidants, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID
- 1,2-DIHYDROXYNAPHTHALENE
- 2-NAPHTHOL
Uniqueness
3,7-DIHYDROXYNAPHTHALENE-2-CARBOXYLIC ACID is unique due to its specific hydroxylation pattern and carboxylic acid group positioning. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3,7-dihydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5,12-13H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWOUSYSNFCKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352988 | |
Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83511-07-3 | |
Record name | 3,7-DIHYDROXY-2-NAPHTHOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,7-Dihydroxy-2-naphthoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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